molecular formula C19H32O3Si B8534569 Methyl 2-phenyl-3-(triisopropylsilyloxy)propanoate

Methyl 2-phenyl-3-(triisopropylsilyloxy)propanoate

Cat. No. B8534569
M. Wt: 336.5 g/mol
InChI Key: IKYUVOLSZWSAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716310B2

Procedure details

To methyl 2-phenyl-3-(triisopropylsilyloxy)propanoate (E399) in THF/H2O/MeOH was added LiOH*H2O and the solution was stir at room temperature overnight. The solution was poured into NH4Cl(sat)/HCl (1 N) (3:1) and extracted with EtOAc. The combined organics were dried (Na2SO4), filtered, and evaporated. Column chromatography (0%-4% MeOH/CH2Cl2) gave pure 2-phenyl-3-(triisopropylsilyloxy)propanoic acid (E400).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF H2O MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
NH4Cl(sat) HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:12][O:13][Si:14]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[CH:15]([CH3:17])[CH3:16])[C:8]([O:10]C)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].[OH-].O>C1COCC1.O.CO>[C:1]1([CH:7]([CH2:12][O:13][Si:14]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:21]([CH3:22])[CH3:23])[C:8]([OH:10])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC)CO[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
THF H2O MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O.CO
Step Two
Name
NH4Cl(sat) HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)CO[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.